SARS-CoV-2-IN-30 (disodium)
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Overview
Description
SARS-CoV-2-IN-30 (disodium) is a chemical compound that has garnered significant attention due to its potential applications in combating the SARS-CoV-2 virus, which is responsible for the COVID-19 pandemic. This compound is part of a broader class of inhibitors designed to target specific proteins and enzymes within the virus, thereby hindering its ability to replicate and spread.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-30 (disodium) typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes:
Formation of Intermediate Compounds: Initial steps often involve the preparation of key intermediates through reactions such as nucleophilic substitution or condensation.
Final Coupling Reaction: The final step usually involves coupling the intermediates under specific conditions, such as the presence of a catalyst or a particular solvent, to form the desired compound.
Industrial Production Methods
Industrial production of SARS-CoV-2-IN-30 (disodium) would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing robust purification techniques to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
SARS-CoV-2-IN-30 (disodium) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often under the influence of specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: These can vary widely depending on the specific substitution reaction but often include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
SARS-CoV-2-IN-30 (disodium) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Investigated for its potential to inhibit viral replication and its interactions with viral proteins.
Medicine: Explored as a potential therapeutic agent for treating COVID-19 by targeting specific viral enzymes.
Industry: Utilized in the development of diagnostic tools and assays for detecting SARS-CoV-2.
Mechanism of Action
The mechanism of action of SARS-CoV-2-IN-30 (disodium) involves its interaction with specific molecular targets within the SARS-CoV-2 virus. This compound is designed to inhibit the activity of viral enzymes, such as the main protease, which is crucial for viral replication. By binding to the active site of these enzymes, SARS-CoV-2-IN-30 (disodium) prevents the virus from processing its polyproteins, thereby hindering its ability to replicate and spread.
Comparison with Similar Compounds
Similar Compounds
SARS-CoV-2-IN-1: Another inhibitor targeting the main protease of SARS-CoV-2.
SARS-CoV-2-IN-2: A compound with a similar mechanism of action but different chemical structure.
SARS-CoV-2-IN-3: Another protease inhibitor with distinct pharmacokinetic properties.
Uniqueness
SARS-CoV-2-IN-30 (disodium) stands out due to its high specificity and potency in inhibiting the main protease of SARS-CoV-2. Its unique chemical structure allows for strong binding affinity and effective inhibition, making it a promising candidate for further development as a therapeutic agent.
Properties
Molecular Formula |
C60H50Na2O8P2 |
---|---|
Molecular Weight |
1007.0 g/mol |
IUPAC Name |
disodium;[22-[(4-ethylphenyl)methoxy-oxidophosphoryl]oxy-3-tridecacyclo[22.14.1.15,20.19,16.128,35.02,23.04,21.06,19.08,17.010,15.025,38.027,36.029,34]dotetraconta-2,4(21),6(19),7,10,12,14,17,22,25(38),26,29,31,33,36-pentadecaenyl] (4-ethylphenyl)methyl phosphate |
InChI |
InChI=1S/C60H52O8P2.2Na/c1-3-31-13-17-33(18-14-31)29-65-69(61,62)67-59-55-51-27-53(49-25-45-41-21-39(43(45)23-47(49)51)35-9-5-7-11-37(35)41)57(55)60(68-70(63,64)66-30-34-19-15-32(4-2)16-20-34)58-54-28-52(56(58)59)48-24-44-40-22-42(46(44)26-50(48)54)38-12-8-6-10-36(38)40;;/h5-20,23-26,39-42,51-54H,3-4,21-22,27-30H2,1-2H3,(H,61,62)(H,63,64);;/q;2*+1/p-2 |
InChI Key |
WWWSFJFLMJCOCG-UHFFFAOYSA-L |
Canonical SMILES |
CCC1=CC=C(C=C1)COP(=O)([O-])OC2=C3C4CC(C3=C(C5=C2C6CC5C7=C6C=C8C9CC(C8=C7)C1=CC=CC=C91)OP(=O)([O-])OCC1=CC=C(C=C1)CC)C1=C4C=C2C3CC(C2=C1)C1=CC=CC=C31.[Na+].[Na+] |
Origin of Product |
United States |
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